[2-bromo-4-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-methylbenzenesulfonate
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Overview
Description
[2-bromo-4-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-methylbenzenesulfonate is a complex organic compound that features a unique combination of bromine, thiazole, benzimidazole, and sulfonate groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-bromo-4-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-methylbenzenesulfonate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable precursor with thiosemicarbazide under acidic conditions.
Formation of the Benzimidazole Ring: This involves the cyclization of an o-phenylenediamine derivative with a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzimidazole rings.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural motifs are found in various natural products and pharmaceuticals, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties are of particular interest. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a valuable target for pharmaceutical research.
Industry
In the industrial sector, the compound can be used in the development of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism of action of [2-bromo-4-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole, pyranothiazole, and thiazolopyridine derivatives share structural similarities and exhibit various biological activities.
Benzimidazole Derivatives: Compounds such as benzimidazole, 2-aminobenzimidazole, and benzimidazole-2-thione are structurally related and have been studied for their medicinal properties.
Uniqueness
What sets [2-bromo-4-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-methylbenzenesulfonate apart is the combination of these structural motifs in a single molecule. This unique structure provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-bromo-4-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O4S2/c1-14-6-9-16(10-7-14)32(28,29)30-20-11-8-15(12-17(20)24)13-21-22(27)26-19-5-3-2-4-18(19)25-23(26)31-21/h2-13H,1H3/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXVNYJBTQRHJH-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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